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molecular formula C12H7Cl2NO3S2 B8531909 1-[5-(3,4-Dichlorophenylsulfanyl)-4-nitro-2-thienyl]ethanone

1-[5-(3,4-Dichlorophenylsulfanyl)-4-nitro-2-thienyl]ethanone

Cat. No. B8531909
M. Wt: 348.2 g/mol
InChI Key: XPXLAGGPDIOZLM-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

Prepared according to the procedure described as in Step B for example 1 from 1-(5-Chloro-4-nitro-2-thienyl)ethanone (0.502 g, 2.45 mmol) and 3,4-dichlorobenzenethiol (0.438 g, 2.45 mmol). The title compound was obtained as an off-white solid (0.631 g, 74.6% yield). 1H NMR (300 MHz, CDCl3) δ: 8.10 (1H, s), 7.80 (1H, s), 7.70 (1H, d), 7.50 (1H, d), 2.50 (3H, s).
Quantity
0.502 g
Type
reactant
Reaction Step One
Quantity
0.438 g
Type
reactant
Reaction Step Two
Name
Yield
74.6%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[Cl:13][C:14]1[CH:15]=[C:16]([SH:21])[CH:17]=[CH:18][C:19]=1[Cl:20]>>[Cl:13][C:14]1[CH:15]=[C:16]([S:21][C:2]2[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][C:3]=2[N+:10]([O-:12])=[O:11])[CH:17]=[CH:18][C:19]=1[Cl:20]

Inputs

Step One
Name
Quantity
0.502 g
Type
reactant
Smiles
ClC1=C(C=C(S1)C(C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
0.438 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)SC1=C(C=C(S1)C(C)=O)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.631 g
YIELD: PERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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